![molecular formula C29H28N4O3S B2408828 N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide CAS No. 1115549-86-4](/img/structure/B2408828.png)
N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide involves multiple steps. The key steps include the formation of the quinazolinone core, followed by the introduction of the anilino-oxoethylthio group and the cyclopentylbenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The anilino group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets and inhibits their activity, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar compounds include other quinazolinone derivatives, such as:
- 2-{[5-({5-[(2-anilino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-[(2-anilino-2-oxoethyl)thio]-N-(4-methoxyphenyl)acetamide These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications. The uniqueness of N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct properties and potential applications.
属性
IUPAC Name |
4-[[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c34-26(30-22-8-2-1-3-9-22)19-37-29-32-25-13-7-6-12-24(25)28(36)33(29)18-20-14-16-21(17-15-20)27(35)31-23-10-4-5-11-23/h1-3,6-9,12-17,23H,4-5,10-11,18-19H2,(H,30,34)(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXQHEQCRSYNKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

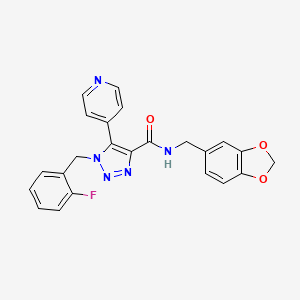
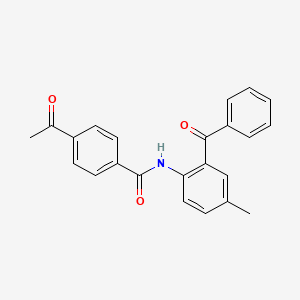
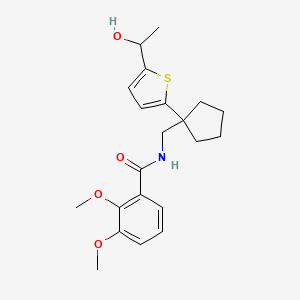
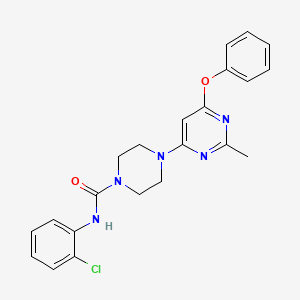
![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408753.png)
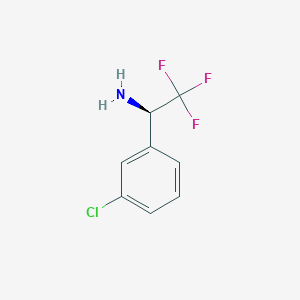
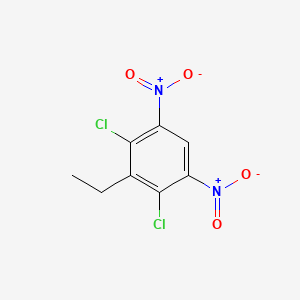
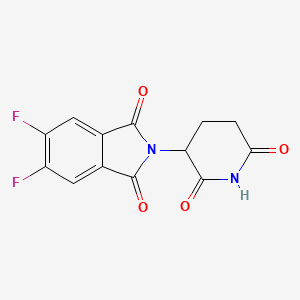
![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)
![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)
![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)
